2-Bromo-1-cyclopropyl-2-phenylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

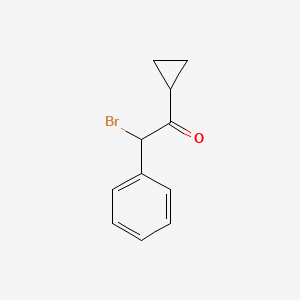

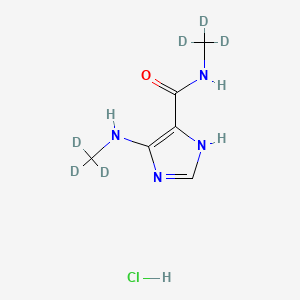

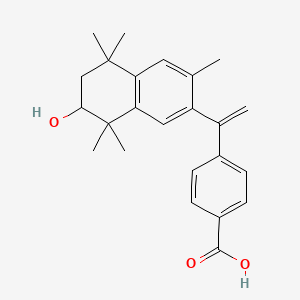

2-Bromo-1-cyclopropyl-2-phenylethanone is a chemical compound with the molecular formula C11H11BrO and a molecular weight of 239.11 . It is also known as Prasugrel Impurity .

Molecular Structure Analysis

The molecular structure of 2-Bromo-1-cyclopropyl-2-phenylethanone consists of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a cyclopropyl group (a ring of 3 carbon atoms), and a carbonyl group (a carbon atom double-bonded to an oxygen atom). These groups are connected in such a way that the carbonyl group is bonded to both the phenyl and cyclopropyl groups .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Atorvastatin Calcium Intermediate : Zhang Yi-fan (2010) utilized 2-bromo-1-(4-fluorophenyl)-2-phenylethanone, a derivative of 2-Bromo-1-cyclopropyl-2-phenylethanone, in the synthesis of atorvastatin calcium, a key intermediate. The synthesis involved condensation reactions and yielded a significant overall yield of 57.3%, as characterized by NMR and MS spectroscopy (Zhang Yi-fan, 2010).

Investigation in Aldehyde Dehydrogenase Activity : Bromoacetophenone (2-bromo-1-phenylethanone), closely related to 2-Bromo-1-cyclopropyl-2-phenylethanone, was used as an affinity reagent for human aldehyde dehydrogenase. It specifically labeled a unique tryptic peptide in the enzyme, aiding in the identification of an active site of the enzyme (Abriola et al., 1987).

Synthesis of Prasugrel Intermediate : An improved synthetic method for prasugrel intermediate, involving 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, was developed by Zheng Min (2013). The method involved the use of a Grignard reagent and showed high productivity and feasibility for industrial production (Zheng Min, 2013).

Generation of Isobenzofurans : Roy Faragher and Thomas L. Gilchrist (1976) demonstrated the generation of isobenzofurans from 2-(α-bromoalkyl)benzophenones, a process relevant to the applications of 2-Bromo-1-cyclopropyl-2-phenylethanone. This study showed the conversion of these compounds into naphthalene derivatives, suggesting a unique mechanism involving the displacement of bromide by the neighboring carbonyl group (Faragher & Gilchrist, 1976).

Propiedades

IUPAC Name |

2-bromo-1-cyclopropyl-2-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-10(11(13)9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCQHQYRBCPPIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-cyclopropyl-2-phenylethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B589915.png)